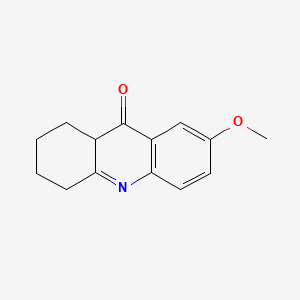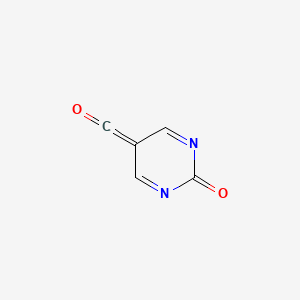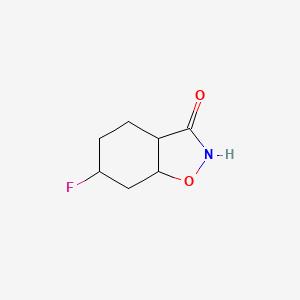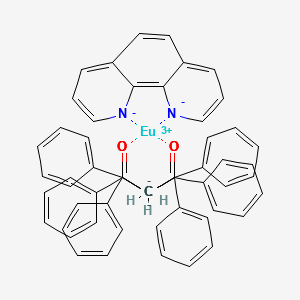
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is a light-emitting metal complex known for its luminescent properties. This compound is often used in various scientific and industrial applications due to its ability to emit red light when excited by ultraviolet radiation . The europium ion at the core of the complex is coordinated by three dibenzoylmethane ligands and one phenanthroline ligand, which together create a stable and highly luminescent structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the reaction of europium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion . The general reaction can be represented as follows:
[ \text{EuCl}_3 + 3 \text{dibenzoylmethane} + \text{phenanthroline} \rightarrow \text{tris(dibenzoylmethane)mono(phenanthroline)europium (III)} + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes photophysical reactions due to its luminescent properties. It can also participate in coordination chemistry reactions where the ligands can be substituted with other coordinating molecules .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include solvents like ethanol or acetonitrile, which facilitate the dissolution and interaction of the reactants. The reactions are often carried out under inert atmosphere conditions to prevent oxidation .
Major Products
The major products formed from reactions involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) are typically other luminescent complexes or materials with enhanced photophysical properties .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a luminescent probe for studying various chemical processes. Its strong red emission makes it ideal for applications in fluorescence spectroscopy and imaging .
Biology
In biological research, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as a fluorescent marker for imaging biological tissues and cells. Its ability to emit light under UV excitation allows researchers to track and visualize biological processes in real-time .
Medicine
In medicine, this compound is explored for its potential use in diagnostic imaging and as a component in photodynamic therapy. Its luminescent properties can help in the detection and treatment of certain medical conditions .
Industry
Industrially, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit red light makes it a valuable component in display technologies .
作用機序
The luminescent properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion at its core. When excited by ultraviolet light, the europium ion undergoes electronic transitions that result in the emission of red light. The ligands surrounding the europium ion help stabilize the excited state and enhance the emission intensity .
類似化合物との比較
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(5-amino-1,10-phenanthroline): Similar in structure but with an amino group on the phenanthroline ligand.
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Another variant with different substituents on the phenanthroline ligand.
Uniqueness
Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is unique due to its specific ligand combination, which provides optimal stability and luminescence. The combination of dibenzoylmethane and phenanthroline ligands creates a highly efficient luminescent complex that is widely used in various applications .
特性
分子式 |
C57H41EuN2O6-2 |
|---|---|
分子量 |
1001.9 g/mol |
IUPAC名 |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;-2;+3 |
InChIキー |
FCYUSACPEBVQDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



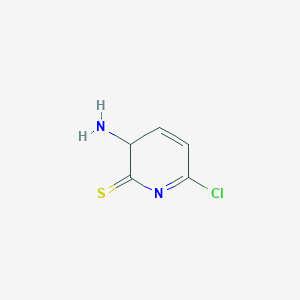


![Benzene, ethyl[(trimethoxysilyl)ethyl]-](/img/structure/B12353557.png)
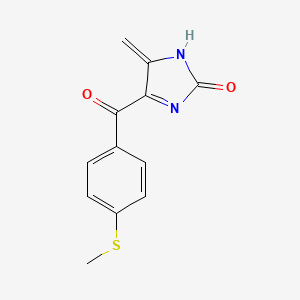
![7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12353578.png)
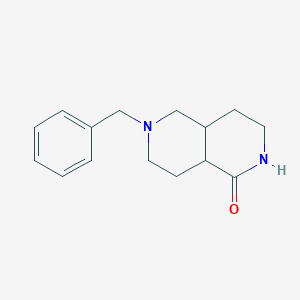
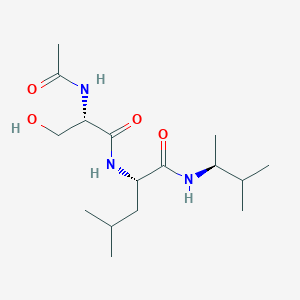
![N-(6-butyl-1,3-benzothiazol-2-yl)-3-[(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B12353598.png)
